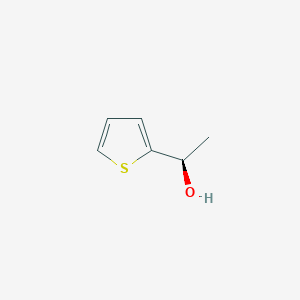

(R)-1-(thiophen-2-yl)ethanol

Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis

Chiral secondary alcohols are crucial building blocks in the asymmetric synthesis of numerous high-value chemical entities, most notably pharmaceuticals. pharmtech.com The specific three-dimensional arrangement of substituents around the stereogenic center of a chiral alcohol can profoundly influence the biological activity of a target molecule. Consequently, the development of efficient and highly selective methods for the preparation of enantiomerically pure secondary alcohols is a primary objective in modern organic synthesis. pharmtech.comru.nl Methodologies such as the asymmetric reduction of prochiral ketones, enzymatic resolutions, and catalytic hydrogenations have been extensively investigated to access these valuable synthons in high enantiomeric excess. pharmtech.com The demand for these compounds is driven by the need for enantiomerically pure drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

Overview of Chiral 1-Arylethanols as Privileged Structural Motifs in Synthetic Chemistry

Chiral 1-arylethanols represent a "privileged structure" in medicinal chemistry, meaning this molecular framework is recurrently found in a variety of biologically active compounds that interact with multiple, unrelated biological targets. nih.govscielo.br This widespread activity suggests that the 1-arylethanol motif is a versatile scaffold for drug discovery. The 2-amino-1-arylethanol unit, in particular, is a common feature in many top-selling small-molecule drugs. nih.gov The synthesis of these structures has traditionally relied on multi-step sequences involving polar bond formations, such as asymmetric epoxidation followed by nucleophilic opening or asymmetric reduction of a ketone. nih.govacs.org The thiophene (B33073) ring, as an aromatic component, imparts unique electronic and steric properties to the 1-arylethanol structure, influencing its reactivity and potential biological interactions.

Research Landscape and Specific Academic Importance of (R)-1-(thiophen-2-yl)ethanol

This compound has emerged as a compound of specific academic and industrial interest due to its role as a precursor in the synthesis of more complex chiral molecules. nih.gov Research has focused on developing efficient and environmentally benign methods for its synthesis, with a significant emphasis on biocatalysis and chemoenzymatic strategies. nih.govresearchgate.net These approaches often utilize whole-cell biocatalysts or isolated enzymes, such as ketoreductases, to achieve high enantioselectivity in the reduction of the corresponding ketone, 1-(thiophen-2-yl)ethanone. researchgate.nettandfonline.comnih.gov The development of these synthetic routes is crucial for providing a reliable and cost-effective supply of this enantiomerically pure building block for further chemical transformations. nih.gov

The table below summarizes some of the reported research findings on the synthesis of the related (S)-enantiomer, highlighting the focus on biocatalytic methods.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Enterococcus faecium BY48 | 1-(thiophen-2-yl)ethanone | (S)-1-(thiophen-2-yl)ethanol | >99% | High | nih.gov |

| Weissella cibaria N9 | 1-(thiophen-2-yl)ethanone | (S)-1-(thiophen-2-yl)ethanol | 99.8% | 99.7% (conversion) | researchgate.net |

| Lactobacillus kefiri P2 | 1-(heteroaryl)ethanones | (R)- and (S)-1-heteroarylethanols | up to >99% | - | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNFIVTVJXZDDJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453714 | |

| Record name | (R)-1-(thiophen-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86527-10-8 | |

| Record name | (R)-1-(thiophen-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-Thienyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthetic Methodologies for R 1 Thiophen 2 Yl Ethanol

Biocatalytic Approaches to Enantiopure (R)-1-(thiophen-2-yl)ethanol

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. Enzymes, particularly alcohol dehydrogenases, are at the forefront of this approach for the production of chiral alcohols.

Enantioselective Reduction of 2-Acetylthiophene (B1664040) using Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of asymmetric synthesis, they are extensively used for the enantioselective reduction of prochiral ketones to furnish chiral alcohols. The stereochemical outcome of the reduction is determined by the specific ADH employed, with some enzymes affording the (R)-enantiomer and others the (S)-enantiomer of the corresponding alcohol.

For the synthesis of this compound, ADHs that follow the anti-Prelog selectivity are required. Several ADHs from microbial sources, particularly from the genus Lactobacillus, are known to exhibit this stereopreference, making them ideal candidates for the reduction of 2-acetylthiophene. For instance, the ADH from Lactobacillus kefir (LkADH) is a well-characterized enzyme that demonstrates high enantioselectivity in the reduction of a broad range of ketones to their corresponding (R)-alcohols. researchgate.netdatapdf.com Similarly, the ADH from Lactobacillus brevis (LbADH) is another robust and versatile enzyme known for its wide substrate scope and high enantioselectivity in producing (R)-alcohols. fkit.hr

The general reaction for the ADH-catalyzed reduction of 2-acetylthiophene involves the use of a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), which provides the hydride for the reduction. To make the process economically viable, an in-situ cofactor regeneration system is often employed. A common method is the substrate-coupled approach, where a sacrificial alcohol, such as 2-propanol, is used in large excess. The ADH catalyzes the oxidation of 2-propanol to acetone, which in turn regenerates the NADPH consumed in the reduction of 2-acetylthiophene.

While specific data for the reduction of 2-acetylthiophene using these enzymes can be inferred from their known activity on similar substrates, the following table provides representative results for the reduction of various prochiral ketones using Lactobacillus ADHs, highlighting their potential for the synthesis of this compound.

Table 1: Representative Enantioselective Reduction of Prochiral Ketones using Lactobacillus ADHs

| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Lactobacillus kefir | Acetophenone | R | >99 | >99 |

| Lactobacillus kefir | 2-Heptanone | R | >99 | 98 |

| Lactobacillus brevis | Ethyl 4-chloroacetoacetate | R | 95 | >99 |

| Lactobacillus brevis | 2-Octanone | R | 88 | >99 |

Emerging Biocatalytic Systems for Chiral Thiophenylethanol Synthesis

The field of biocatalysis is continually evolving, with significant efforts directed towards the discovery of novel enzymes and the improvement of existing ones through protein engineering. These emerging biocatalytic systems hold great promise for the synthesis of chiral compounds like this compound with enhanced efficiency and broader substrate scope.

One of the key strategies in developing novel biocatalysts is through genome mining and high-throughput screening of microbial diversity to identify new ADHs with desired properties, such as high stability, activity, and specific stereoselectivity. Furthermore, directed evolution and rational design are powerful protein engineering techniques used to tailor the properties of known enzymes. For instance, site-directed mutagenesis can be employed to alter the amino acid residues in the active site of an ADH, thereby modifying its substrate specificity and enantioselectivity.

These advanced techniques have led to the development of engineered ADHs with improved performance for the synthesis of chiral alcohols that are challenging substrates for wild-type enzymes. The application of these emerging biocatalytic systems is expected to provide more efficient and sustainable routes for the production of enantiopure this compound.

Transition Metal-Catalyzed Asymmetric Synthesis of this compound

Transition metal catalysis offers a powerful and versatile alternative to biocatalysis for the asymmetric synthesis of chiral alcohols. Ruthenium and iridium complexes, in particular, have been extensively developed for the enantioselective reduction of ketones.

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are two of the most efficient methods for the enantioselective reduction of ketones. These reactions utilize chiral transition metal complexes as catalysts to deliver hydrogen to the prochiral ketone with high stereocontrol.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a well-established and widely used method for the synthesis of chiral secondary alcohols. The pioneering work of Noyori and co-workers led to the development of highly efficient ruthenium(II) catalysts bearing chiral diamine ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). sigmaaldrich.comchem-station.com These catalysts are particularly effective for the ATH of aromatic and heteroaromatic ketones.

In a typical ATH reaction, a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, is used to transfer hydrogen to the ketone substrate in the presence of a catalytic amount of the chiral ruthenium complex. The reaction proceeds through a six-membered transition state where the hydride is transferred from the metal center to the carbonyl carbon of the ketone. The chiral ligand on the ruthenium catalyst dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.

The reduction of 2-acetylthiophene via Ru-catalyzed ATH is expected to proceed with high conversion and enantioselectivity to afford this compound when the appropriate enantiomer of the chiral ligand is used. The following table presents representative data for the Ru-catalyzed ATH of various aryl ketones, demonstrating the efficacy of this methodology.

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Aryl Ketones

| Catalyst | Substrate | Hydrogen Donor | Conversion (%) | ee (%) | Product Configuration |

|---|---|---|---|---|---|

| RuCl(S,S)-TsDPEN | Acetophenone | HCOOH/NEt3 | 98 | 97 | S |

| RuCl(R,R)-TsDPEN | 1-Acetonaphthone | i-PrOH | >99 | 99 | R |

| RuCl(S,S)-TsDPEN | 1-Indanone | HCOOH/NEt3 | 100 | 98 | S |

| RuCl(R,R)-TsDPEN | 3-Acetylpyridine | i-PrOH | 95 | 96 | R |

Iridium-catalyzed enantioselective hydrosilylation, followed by hydrolysis, is another effective method for the asymmetric reduction of ketones to chiral alcohols. This process involves the use of a chiral iridium complex to catalyze the addition of a silane, such as diphenylsilane or polymethylhydrosiloxane, across the carbonyl group of the ketone. The resulting silyl (B83357) ether is then hydrolyzed to yield the desired chiral alcohol.

A variety of chiral ligands have been developed for iridium-catalyzed asymmetric hydrosilylation, including those based on chiral diamines and phosphines. These ligands create a chiral environment around the iridium center, which controls the enantioselectivity of the hydrosilylation step. Iridium catalysts have shown excellent performance in the reduction of a wide range of ketones, including heteroaromatic ketones. nih.gov

The application of this methodology to 2-acetylthiophene is expected to provide this compound with high enantiomeric purity. The reaction conditions are typically mild, and the method is compatible with a variety of functional groups.

Nickel-Electrocatalytic Decarboxylative Arylation (for related chiral aminoalcohols)

A powerful and modular strategy for the synthesis of enantiopure 1,2-aminoalcohols, which are structurally analogous to the target compound, involves nickel-electrocatalytic decarboxylative arylation. This method provides a significant simplification over traditional multi-step synthetic routes by enabling the direct coupling of a chiral building block with a diverse range of (hetero)aryl halides. nih.gov

The mechanism of this electrochemical cross-coupling is understood to be mediated by a Ni(I) species, proceeding through a Ni(I)-Ni(II)-Ni(III)-Ni(I) catalytic cycle, which avoids the formation of Ni(0) intermediates. This process is robust and scalable, demonstrating its utility for practical synthetic applications. rsc.org

Table 1: Examples of Ni-Electrocatalytic Decarboxylative Arylation for Chiral Aminoalcohol Synthesis

| Aryl Halide | Chiral Carboxylic Acid Precursor | Product | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 4-Iodoanisole | Isoserine-derived oxazolidine | N-Boc-2-amino-1-(4-methoxyphenyl)ethanol | 85% | >20:1 |

| 3-Iodopyridine | Isoserine-derived oxazolidine | N-Boc-2-amino-1-(pyridin-3-yl)ethanol | 75% | >20:1 |

| 2-Iodothiophene | Isoserine-derived oxazolidine | N-Boc-2-amino-1-(thiophen-2-yl)ethanol | 71% | >20:1 |

| 1-Iodonaphthalene | Isoserine-derived oxazolidine | N-Boc-2-amino-1-(naphthalen-1-yl)ethanol | 80% | >20:1 |

Organocatalytic Asymmetric Synthesis of this compound

Organocatalysis has emerged as a powerful pillar in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. These metal-free catalysts offer advantages in terms of low toxicity, stability, and operational simplicity. For the synthesis of chiral secondary alcohols like this compound, several organocatalytic systems have been developed, primarily relying on the activation of carbonyl compounds or their precursors.

Application of Chiral Phosphorus Acid Catalysis in Enantioselective Transformations

Chiral Phosphoric Acids (CPAs) are a highly versatile class of Brønsted acid organocatalysts that have seen widespread use in asymmetric synthesis. rsc.org CPAs are characterized by a bifunctional nature; the acidic proton can activate an electrophile (such as a ketone), while the phosphoryl oxygen acts as a Lewis basic site to organize the nucleophile. beilstein-journals.orgnih.gov This dual activation within a well-defined chiral microenvironment enables high levels of stereocontrol. beilstein-journals.org

In the context of synthesizing chiral secondary alcohols, CPAs are particularly effective in catalyzing the asymmetric reduction of prochiral ketones. The first highly enantioselective reduction of ketones using a CPA derivative was developed by Antilla and co-workers, who used catecholborane as a hydride source. nih.gov It is proposed that the reaction does not proceed via direct Brønsted acid activation of the ketone. Instead, a chiral boron species is formed in situ from the CPA and catecholborane, which then acts as a chiral Lewis acid to coordinate the ketone and facilitate a stereoselective hydride transfer. thieme-connect.com This methodology has been successfully applied to a range of acetophenone derivatives, affording the corresponding secondary alcohols in high yields and enantioselectivities. nih.govthieme-connect.com

Table 2: CPA-Catalyzed Asymmetric Reduction of Prochiral Ketones

| Ketone Substrate | Hydride Source | CPA Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Acetophenone | Catecholborane | (R)-TRIP | 94% | 93% |

| 4-Methoxyacetophenone | Catecholborane | (R)-TRIP | 98% | 94% |

| 2-Acetylthiophene | Catecholborane | (R)-TRIP | 95% | 90% |

| 1-Acetonaphthone | Hantzsch Ester | (S)-SPINOL-CPA | 92% | 88% |

Other Organocatalytic Systems for Chiral Secondary Alcohol Formation

Beyond chiral phosphoric acids, a variety of other organocatalytic systems are effective for the formation of chiral secondary alcohols. These systems often rely on different modes of activation.

Aminocatalysis: Chiral secondary amines, such as proline and its derivatives, are cornerstone catalysts in this field. They operate through two primary activation modes: the formation of a nucleophilic enamine or an electrophilic iminium ion. google.com For the synthesis of chiral alcohols, asymmetric aldol reactions catalyzed by proline can generate β-hydroxy ketones, which contain the desired chiral secondary alcohol moiety. Subsequent reduction of the ketone provides access to chiral 1,3-diols.

Bifunctional Hydrogen-Bonding Catalysis: Organocatalysts based on (thio)urea and squaramide scaffolds bearing a chiral backbone (often derived from cinchona alkaloids) are highly effective. These catalysts act as hydrogen-bond donors, activating electrophiles and orienting nucleophiles through a network of non-covalent interactions. This strategy has been successfully applied in domino reactions for the synthesis of complex heterocyclic systems, such as tetrahydrothiophenes, where a chiral alcohol is formed during an intramolecular aldol cyclization step. These cascade reactions, often initiated by a sulfa-Michael addition, can construct multiple stereocenters with high control in a single operation. thieme-connect.comacs.org

Chemo-Enzymatic Integrated Methodologies for this compound

Chemo-enzymatic methodologies combine the versatility of chemical catalysis with the unparalleled selectivity of biocatalysis, often within a single reaction vessel. This integration allows for the development of highly efficient and sustainable synthetic routes. Such cascade reactions can significantly reduce the number of work-up and purification steps, leading to improved process efficiency. A key challenge in designing these one-pot processes is ensuring the compatibility of the different catalytic systems, as metal catalysts and enzymes often operate under very different conditions (e.g., solvent, pH, temperature). rsc.org

One-Pot Cascade Processes Combining Enzymatic and Metal Nanoparticle Catalysis

A prominent application of integrated chemo-enzymatic systems is the deracemization of secondary alcohols. This strategy converts a racemic mixture entirely into a single enantiomer, overcoming the 50% yield limit of traditional kinetic resolutions. These processes typically involve a non-selective oxidation of the alcohol to a prochiral ketone, followed by a highly enantioselective enzymatic reduction.

One-pot systems combining metal nanoparticle catalysts for the oxidation step and alcohol dehydrogenases (ADHs) for the reduction step have been developed. For example, a process for the synthesis of enantiomerically pure 1,2-amino alcohols has been demonstrated using palladium nanoparticles (Pd-NPs) for the aerobic oxidation of a racemic amino alcohol, followed by the addition of an ADH and a cofactor regeneration system (e.g., isopropanol) for the asymmetric reduction of the intermediate amino ketone. Careful selection of reaction conditions is crucial to prevent the deactivation of the enzyme by the metal catalyst or vice versa.

This approach allows for a cyclic process where the undesired enantiomer is continuously oxidized and then reduced to the desired enantiomer until the racemate is fully converted. This powerful combination leverages the high activity of metal nanoparticles and the exquisite stereocontrol of enzymes to achieve high yields and excellent enantiomeric purity.

Table 3: Example of a One-Pot Chemo-Enzymatic Deracemization Cascade

| Substrate | Chemical Catalyst (Oxidation) | Biocatalyst (Reduction) | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| rac-1-Phenylethanol | TEMPO/FeCl₃-based DES | ADH-A | (R)-1-Phenylethanol | >95% | >99% |

| rac-1-(Pyridin-3-yl)ethanol | Ru-complex | LbADH | (S)-1-(Pyridin-3-yl)ethanol | >95% | >99% |

| rac-1-(4-Chlorophenyl)ethanol | CdS/Ni Nanoparticles (photocatalytic) | Chiral Ru-complex (hydrogenation) | (S)-1-(4-Chlorophenyl)ethanol | 92% | 96% |

Stereochemical Control and Mechanistic Investigations in R 1 Thiophen 2 Yl Ethanol Synthesis

Ligand Design and Catalyst Chiral Environment in Enantioselective Transformations

The cornerstone of achieving high enantioselectivity in the synthesis of (R)-1-(thiophen-2-yl)ethanol is the rational design of chiral ligands that create a well-defined and influential chiral environment around the metal center of the catalyst. wikipedia.org A variety of transition metal catalysts, including those based on ruthenium, rhodium, iridium, and iron, have been successfully employed for the asymmetric reduction of 2-acetylthiophene (B1664040). diva-portal.orgsmolecule.comacs.org The stereochemical outcome of these reactions is directly governed by the spatial properties of the chiral ligand bound to the metal. wikipedia.org

Ruthenium-Based Catalysts: Ruthenium complexes bearing chiral diamine ligands, particularly N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are a cornerstone in the asymmetric transfer hydrogenation of 2-acetylthiophene. smolecule.com The combination of a chiral diphosphine ligand, such as BINAP, with a chiral diamine like (R,R)-DPEN in a ruthenium(II) complex has proven effective, yielding high enantioselectivity. acs.org For instance, the hydrogenation of 2-acetylthiophene using a catalyst system based on (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane and (R,R)-DPEN resulted in an enantiomeric excess (ee) of over 90%. acs.org Furthermore, ruthenium complexes incorporating N-heterocyclic carbene (NHC) and diamine ligands have also shown good enantioselectivities in the hydrogenation of 2-acetylthiophene. acs.org The development of chiral Ru-prolinamide catalytic systems has also been instrumental, demonstrating excellent activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones. acs.orgnih.gov

Iridium-Based Catalysts: Iridium-catalyzed asymmetric hydrogenation offers a powerful alternative for synthesizing chiral 1-(thiophen-2-yl)ethanol (B1329791). smolecule.com The development of hybrid phosphoramidite-olefin ligands has significantly improved the performance of these catalysts. smolecule.com Solvent choice plays a critical role in these systems; for example, using toluene (B28343) or dioxane as the solvent favors the formation of the (R)-enantiomer, while ethanol (B145695) promotes the (S)-enantiomer. smolecule.com Chiral hydroxyamide-functionalized azolium salts have been used to generate in situ NHC/Ir catalysts that effectively reduce 2-acetylthiophene with satisfactory enantioselectivity. scirp.org

Other Metal Catalysts: Chiral spiroaminoborate esters have emerged as highly efficient catalysts for the borane (B79455) reduction of various ketones, including 2-acetylthiophene, achieving outstanding enantioselectivities ( >96% ee) with low catalyst loading. nih.gov Iron(II) complexes containing unsymmetrical P-N-P' pincer ligands have also been shown to catalyze the reduction of 2-acetylthiophene, although the reaction is slower compared to the reduction of acetophenone. acs.org This is attributed to the stronger binding of the thiophene (B33073) substrate to the iron center. acs.org

The following table summarizes the performance of various catalytic systems in the asymmetric reduction of 2-acetylthiophene to 1-(thiophen-2-yl)ethanol.

| Catalyst System | Reductant | Solvent | Conversion (%) | ee (%) | Enantiomer |

| Ru(II)-(S,S)-1/(R,R)-DPEN | H₂ | - | - | >90 | (R) |

| [Rh(Cp*)Cl₂]₂/L8 | Formic Acid/Triethylamine | - | 80 | 86 | (R) |

| Chiral Spiroaminoborate Ester/Borane | THF | 87 | 99 | (R) | |

| Ir(OMe)(cod)₂/Azolium Salt | (EtO)₂MeSiH | THF | - | 85 | (S) |

| Iron(II)-P-N-P' Pincer Complex | H₂ | - | ~100 | - | - |

| Enterococcus faecium BY48 | - | Culture Medium | 100 | >99 | (S) |

Elucidation of Mechanistic Pathways for Asymmetric Reduction

Understanding the mechanistic pathways of asymmetric reduction is crucial for optimizing existing catalytic systems and designing new, more efficient ones. The reduction of ketones like 2-acetylthiophene can proceed through several mechanisms, primarily dependent on the catalyst and the reductant used. diva-portal.org

Transfer Hydrogenation: In transfer hydrogenation reactions, typically employing formic acid or isopropanol (B130326) as the hydrogen source, two general pathways are recognized: direct hydrogen transfer and the hydridic route. diva-portal.org The direct hydrogen transfer involves a concerted, six-membered transition state where both the hydrogen donor and the ketone are coordinated to the metal center. diva-portal.org The metal acts as a Lewis acid, activating the ketone towards nucleophilic attack by the hydride. diva-portal.org A well-known example is the Meerwein-Ponndorf-Verley (MPV) reduction. diva-portal.org The hydridic route, on the other hand, involves the formation of a metal hydride intermediate which then transfers the hydride to the ketone.

For ruthenium-catalyzed transfer hydrogenations using TsDPEN ligands, a bifunctional mechanism is often proposed. acs.org In this mechanism, the ligand actively participates in the catalytic cycle. The N-H group of the diamine ligand can act as a proton donor, and the deprotonated amido-ruthenium species is a key intermediate.

Hydrogenation with H₂: In catalytic hydrogenations using molecular hydrogen, the mechanism often involves the oxidative addition of H₂ to the metal center, followed by the transfer of the two hydrogen atoms to the ketone. For Ru(II)-NHC-diamine complexes, activation by a strong base is necessary to generate the active catalytic species. acs.org

Hydrosilylation: This two-step process involves the addition of a hydrosilane across the carbonyl double bond, followed by hydrolysis of the resulting silyl (B83357) ether. diva-portal.org Transition metal catalysts activate the Si-H bond, facilitating the reduction. diva-portal.org Chiral zinc catalysts have shown promise in this area. diva-portal.org

Biocatalysis: Biocatalytic reductions, for instance using Enterococcus faecium, offer an environmentally friendly alternative. researchgate.net These reactions are catalyzed by oxidoreductases, such as alcohol dehydrogenases (ADHs), which utilize a coenzyme like NADH as the hydride donor. nih.gov The proposed mechanism involves the transfer of a hydride ion from NADH to the carbonyl carbon, with a tyrosine residue in the enzyme's active site acting as a proton donor to the resulting alkoxide. nih.gov

Stereochemical Models Governing Enantioselectivity

The enantioselectivity observed in the asymmetric reduction of 2-acetylthiophene is governed by the specific interactions between the substrate, the catalyst, and the reductant in the transition state. Several stereochemical models have been developed to rationalize and predict the stereochemical outcome of these reactions.

For reductions employing BINAP ligands, a reliable stereochemical model has been established. wikipedia.org When BINAP chelates to a transition metal, the phenyl groups on the phosphorus atoms adopt either pseudoaxial or pseudoequatorial positions, creating a chiral pocket that dictates the approach of the substrate. wikipedia.org The configuration of the resulting alcohol can be predicted based on this model. wikipedia.org

In the case of oxazaborolidine-catalyzed reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, the enantioselectivity is explained by a six-membered ring transition state. nih.gov The ketone coordinates to the boron atom, which acts as a Lewis acid, activating the carbonyl group. The hydride is then delivered from the borane complex to one face of the ketone. The stereochemical outcome is determined by the most stable arrangement of the large (R_L) and small (R_S) substituents of the ketone in the transition state, which is typically a boat-like conformation. nih.govyoutube.com The larger substituent preferentially occupies a pseudo-equatorial position to minimize steric hindrance. youtube.com

For some catalyst systems, electrostatic interactions can play a significant role in determining enantioselectivity. nih.gov For example, in the reduction of ketones containing heteroatoms, competitive electrostatic attraction between the heteroatom and the catalyst can influence the stereochemical outcome. nih.gov

The Felkin-Anh and Cram chelate models are more general models used to predict the stereochemistry of nucleophilic addition to carbonyls. libretexts.org Non-chelating reducing agents tend to follow the Felkin-Anh model, where the nucleophile attacks from the least hindered face. libretexts.org In contrast, reducing agents capable of chelation can follow the Cram chelate model, where the stereochemistry is controlled by the formation of a cyclic intermediate. libretexts.org

Advanced Synthetic Techniques and Sustainability Considerations for R 1 Thiophen 2 Yl Ethanol

Implementation of Flow Chemistry for Continuous Synthesis of Chiral Alcohols

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. While specific, detailed research on the continuous flow synthesis of (R)-1-(thiophen-2-yl)ethanol is not extensively documented in publicly available literature, the principles and technologies of flow chemistry are highly applicable to its production, particularly for the key asymmetric reduction step of 2-acetylthiophene (B1664040).

Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. nih.gov For the synthesis of a chiral alcohol like this compound, a packed-bed reactor containing an immobilized chiral catalyst or a biocatalyst would be a typical configuration. This setup allows for the continuous feeding of the substrate, 2-acetylthiophene, and a reducing agent over the catalytic bed, yielding the chiral product in a continuous stream.

One of the challenges in the continuous processing of thiophene-containing compounds is their potential for polymerization under certain reaction conditions, which can lead to reactor fouling. nih.govacs.org Careful selection of catalysts, solvents, and reaction conditions is therefore crucial to ensure the stability of the process.

Hypothetical Continuous Flow Setup for Asymmetric Reduction of 2-acetylthiophene:

| Parameter | Description |

| Reactor Type | Packed-Bed Reactor (PBR) |

| Catalyst | Immobilized chiral ruthenium complex or a whole-cell biocatalyst (e.g., from Aromatoleum aromaticum containing (S)-1-phenylethanol dehydrogenase). nih.gov |

| Substrate Feed | Solution of 2-acetylthiophene in a suitable solvent (e.g., isopropanol (B130326), which can also act as a hydrogen source in transfer hydrogenation). |

| Reducing Agent | Formic acid/triethylamine mixture for asymmetric transfer hydrogenation or H₂ gas for asymmetric hydrogenation. |

| Flow Rate | Optimized to ensure sufficient residence time for high conversion and enantioselectivity. |

| Temperature | Precisely controlled to maximize catalyst activity and stability. |

| Pressure | Maintained as required by the specific catalytic system. |

| Downstream Processing | In-line purification module (e.g., liquid-liquid extraction or chromatography) to isolate the this compound product. |

This continuous approach offers the potential for higher productivity, improved product consistency, and a smaller manufacturing footprint compared to traditional batch synthesis. nih.govrsc.org

Adherence to Green Chemistry Principles in the Production of this compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. The synthesis of this compound can be evaluated and improved through the lens of these principles.

A key aspect of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. beilstein-journals.org Catalytic asymmetric reduction of 2-acetylthiophene, for instance, is inherently more atom-economical than methods involving stoichiometric chiral resolving agents.

Another important metric is the E-factor (Environmental Factor) , which quantifies the amount of waste generated per unit of product. mdpi.com Processes with lower E-factors are considered greener. Biocatalysis, the use of enzymes or whole microorganisms as catalysts, often leads to significantly lower E-factors due to the high selectivity of the catalysts and the use of milder reaction conditions, typically in aqueous media. nih.gov

The synthesis of the precursor, 2-acetylthiophene, can also be made greener. A patented method describes the reaction of thiophene (B33073) with acetic anhydride (B1165640) without a solvent and with catalyst recycling, which reduces waste and production costs. google.com

Biocatalysis stands out as a particularly green approach for the synthesis of chiral alcohols. The use of whole-cell biocatalysts or isolated enzymes for the reduction of 2-acetylthiophene can proceed with high enantioselectivity under mild conditions (ambient temperature and pressure, neutral pH), often in water, eliminating the need for hazardous organic solvents. nih.govmdpi.com

Green Metrics for a Hypothetical Greener Synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis | Potential Improvement |

| Prevention | Designing the synthesis to minimize waste from the outset. | Utilizing a highly selective catalytic route to avoid byproducts. |

| Atom Economy | Asymmetric transfer hydrogenation of 2-acetylthiophene. | Maximizing the incorporation of all reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic heavy metals or hazardous reagents. | Employing biocatalysts or earth-abundant metal catalysts. |

| Designing Safer Chemicals | The product itself is a building block for other compounds. | Not directly applicable to the synthesis itself, but to the final products derived from it. |

| Safer Solvents and Auxiliaries | Using water as a solvent in biocatalytic reductions. nih.gov | Eliminating the use of chlorinated or other toxic organic solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Microwave-assisted synthesis can sometimes reduce energy consumption and reaction times. scispace.com |

| Use of Renewable Feedstocks | Not prominently reported for this specific synthesis. | Exploring bio-based routes to thiophene or the acetyl group. |

| Reduce Derivatives | Direct asymmetric reduction of the ketone avoids protection/deprotection steps. | A key advantage of modern catalytic methods. |

| Catalysis | Using a small amount of a chiral catalyst (chemo- or biocatalyst) instead of stoichiometric reagents. acs.org | Catalyst recycling and high turnover numbers are desirable. |

| Design for Degradation | Not directly applicable to the synthesis itself. | Considering the lifecycle of the final products. |

| Real-time Analysis for Pollution Prevention | In-line monitoring in a continuous flow setup can prevent out-of-spec production and waste. | Process Analytical Technology (PAT) can be integrated into the manufacturing process. |

| Inherently Safer Chemistry for Accident Prevention | Continuous flow reactors minimize the volume of hazardous materials at any given time. | Reducing the risk of thermal runaways and other accidents. |

By systematically applying these principles, the synthesis of this compound can be made more economically viable and environmentally sustainable.

Analytical Methodologies for the Assessment of Enantiomeric Purity of R 1 Thiophen 2 Yl Ethanol

Chiral Chromatographic Techniques: HPLC and GC for Enantiomeric Excess Determination

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.com The fundamental principle involves the use of a chiral environment, typically a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. phenomenex.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for resolving enantiomers of non-volatile or thermally labile compounds like alcohols. phenomenex.com The separation is achieved by forming transient diastereomeric complexes between the analyte enantiomers and the CSP. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a wide range of chiral compounds, including aromatic alcohols. nih.gov These phases, often coated or immobilized on a silica (B1680970) support, create chiral pockets or grooves where enantiomers can bind through a combination of interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions.

For the analysis of 1-(thiophen-2-yl)ethanol (B1329791), columns with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly suitable. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as 2-propanol or ethanol (B145695), which helps to fine-tune the retention and resolution. csfarmacie.cz The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase (CSP) | Daicel Chiralpak OD-H (Cellulose based) | Phenomenex Lux Cellulose-3 |

| Mobile Phase | n-hexane / 2-propanol (95:5 v/v) | n-hexane / 2-propanol (90:10 v/v) |

| Flow Rate | 0.7 mL/min | 0.7 mL/min |

| Detection | UV at 214 nm | UV at 214 nm |

| Example Retention Times | (S)-enantiomer: 10.7 min, (R)-enantiomer: 11.8 min | (S)-enantiomer: 16.6 min, (R)-enantiomer: 20.5 min |

Note: The retention times are illustrative and based on separations of similar compounds like (R)-1-(4-chlorophenyl)ethanol and (R)-1-(naphthalen-2-yl)ethanol. rsc.org Actual values for (R)-1-(thiophen-2-yl)ethanol would need to be determined experimentally.

Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds. While 1-(thiophen-2-yl)ethanol can be analyzed directly, derivatization is sometimes employed to improve volatility and peak shape. The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclic oligosaccharides have a toroidal shape, creating a chiral cavity into which one enantiomer fits better than the other, leading to separation. gcms.cznih.gov The choice of the specific cyclodextrin derivative and the GC temperature program are critical for achieving baseline resolution.

Chiral NMR Spectroscopy and Derivatization Strategies for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, cannot distinguish between enantiomers in an achiral solvent because their spectra are identical. However, by converting the enantiomers into diastereomers, their NMR spectra become distinct, allowing for quantification. This is achieved by reacting the chiral alcohol with a chiral derivatizing agent (CDA).

The most common strategy for chiral alcohols is esterification with an enantiomerically pure chiral acid or its derivative. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a classic example. When a racemic or enantioenriched sample of 1-(thiophen-2-yl)ethanol is reacted with (R)-MTPA chloride, two diastereomeric esters, (R,R)-MTPA ester and (S,R)-MTPA ester, are formed.

In the magnetic field of the NMR spectrometer, the protons in these two diastereomers are no longer chemically equivalent. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts (Δδ) for nearby protons in the two diastereomers. By integrating the signals corresponding to each diastereomer (e.g., the methoxy (B1213986) or methyl protons), the enantiomeric ratio and thus the enantiomeric excess can be accurately determined.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Typical Application |

|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Determination of e.e. and absolute configuration of alcohols and amines. |

| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP | Offers a stronger anisotropic effect than MTPA for determining absolute configurations. |

| (S)-(-)-N-(trifluoroacetyl)-prolyl chloride | S-TFPC | Used to derivatize amines and alcohols for GC analysis. |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Used for amines and alcohols. |

Spectroscopic Methods for Absolute Configuration Assignment (e.g., Optical Rotation, Circular Dichroism)

While chromatographic and NMR methods are excellent for determining enantiomeric purity, other spectroscopic techniques are often required to assign the absolute configuration (i.e., whether the enantiomer is R or S).

Optical Rotation: Optical rotation, measured using a polarimeter, is the property of a chiral substance to rotate the plane of polarized light. libretexts.org Each enantiomer rotates the light by an equal magnitude but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org For this compound, a measured positive or negative specific rotation, when compared to literature values for a known standard, can confirm its absolute configuration. The (R) enantiomer is dextrorotatory, indicated by a positive sign (+), while the (S) enantiomer is levorotatory (-). libretexts.org The magnitude of the rotation is directly proportional to the enantiomeric excess of the sample.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules in solution.

The modern approach involves a combination of experimental measurement and theoretical calculation. The VCD or ECD spectrum of the molecule is first measured experimentally. Then, the theoretical spectra for both the R and S enantiomers are calculated using quantum chemical methods, such as Density Functional Theory (DFT). The experimental spectrum is then compared to the two calculated spectra. A close match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a reliable assignment of the absolute configuration. This method is particularly robust as it does not require a reference standard of known configuration.

| Method | Principle | Information Provided |

|---|---|---|

| Optical Rotation (Polarimetry) | Measures the rotation of plane-polarized light by a chiral sample. | Confirms chirality, determines enantiomeric excess (if specific rotation of pure enantiomer is known), and helps assign absolute configuration by comparing the sign of rotation to a known standard. |

| Circular Dichroism (CD/VCD) | Measures the differential absorption of left and right circularly polarized light. | Provides a spectral fingerprint that, when compared with quantum chemical calculations (e.g., DFT), allows for the unambiguous determination of the absolute configuration (R/S) in solution. |

Synthetic Utility and Research Applications of R 1 Thiophen 2 Yl Ethanol As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Chiral secondary alcohols are crucial intermediates in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. portico.org While the thiophene (B33073) ring is a core component of several major drugs, including the antiplatelet agents clopidogrel (B1663587) and prasugrel, the direct synthetic application of enantiopure (R)-1-(thiophen-2-yl)ethanol as a starting material for commercial active pharmaceutical ingredients (APIs) is not extensively documented in mainstream literature. sci-hub.box

Often, synthetic strategies for related pharmaceuticals involve the resolution of racemic intermediates at a later stage. For instance, the synthesis of the antidepressant Duloxetine involves the key intermediate (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, which is typically obtained through the resolution of a racemic amino alcohol, (±)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. This highlights the importance of the chiral 1-(thiophen-2-yl)propanol scaffold, but commercial syntheses have historically favored resolution over direct asymmetric synthesis from a precursor like this compound.

However, the potential of this compound as a chiral building block remains high. Asymmetric synthesis is increasingly preferred over classical resolution to improve process efficiency and reduce waste. nih.gov The (R)-alcohol can serve as a synthon for introducing a specific stereocenter, which can be elaborated through various chemical transformations without affecting the chiral center.

Table 1: Potential Pharmaceutical Intermediates via Derivatization of this compound

| Intermediate Type | Potential Transformation | Therapeutic Area |

|---|---|---|

| Chiral Amines | Mitsunobu reaction or substitution of a tosylate derivative | Neurology, Cardiovascular |

| Chiral Ethers | Williamson ether synthesis | Antiviral, Anti-inflammatory |

This table illustrates hypothetical pathways where this compound could be converted into valuable pharmaceutical intermediates. The development of novel synthetic routes utilizing such chiral building blocks is an active area of research aimed at producing next-generation pharmaceuticals more efficiently.

Application as a Chiral Ligand or Auxiliary in Asymmetric Transformations

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction, after which it can be removed and ideally recovered. wikipedia.org

This compound is well-suited to function as a chiral auxiliary. Its hydroxyl group provides a handle for attachment to a prochiral substrate, such as a carboxylic acid or ketone. The thiophene ring provides a sterically defined and electronically distinct group that can effectively shield one face of the reactive center, directing the approach of a reagent to the opposite face.

One area where chiral alcohols are used as auxiliaries is in the diastereoselective synthesis of chiral sulfoxides. acs.org The Andersen-Pfitzner-Moffatt protocol involves the reaction of a sulfinyl chloride with a chiral alcohol to form a diastereomeric mixture of sulfinate esters. These esters can be separated chromatographically, and subsequent reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically pure sulfoxide. While menthol (B31143) is the classic auxiliary for this purpose, this compound could theoretically be employed to afford diastereomeric thiophene-2-sulfinate esters.

Furthermore, the structure of this compound serves as a foundation for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions. Thiophene-based ligands have been successfully used in various transformations, including Henry reactions and Friedel-Crafts alkylations. nih.govnih.govresearchgate.net By derivatizing the hydroxyl group of this compound or by functionalizing the thiophene ring, new bidentate or tridentate ligands could be developed.

Table 2: Potential Asymmetric Transformations Using this compound Derivatives

| Transformation Type | Role of Thiophene Derivative | Potential Product Class | Expected Selectivity |

|---|---|---|---|

| Aldol Reaction | Chiral Auxiliary (as ester) | β-Hydroxy carbonyls | High diastereoselectivity nih.govscispace.com |

| Diels-Alder Reaction | Chiral Auxiliary (as acrylate (B77674) ester) | Chiral cyclohexenes | High diastereoselectivity |

| Asymmetric Reduction | Chiral Ligand (e.g., phosphine (B1218219) derivative) | Chiral Alcohols/Amines | High enantioselectivity |

Role in the Stereoselective Construction of Complex Organic Molecules

The synthesis of complex organic molecules, particularly natural products, often requires the precise installation of multiple stereocenters. Chiral building blocks provide a powerful strategy for achieving this, allowing chemists to incorporate pre-defined stereochemistry into a larger molecular framework.

While no total syntheses of complex natural products explicitly citing the use of this compound as a starting material are prominently reported, its potential is evident. The compound provides a stereocenter that can serve as an anchor point for building adjacent chiral centers through diastereoselective reactions. For example, an epoxidation of an alkenyl derivative of this compound would be directed by the existing stereocenter, leading to a diastereomerically enriched epoxide. Subsequent ring-opening reactions would then generate products with two new, controlled stereocenters.

The thiophene ring itself can participate in various coupling and cyclization reactions, allowing for the construction of more elaborate ring systems. organic-chemistry.orgnih.gov This dual functionality—a stereogenic center and a versatile heterocyclic ring—makes this compound a potentially valuable starting point for the stereoselective synthesis of novel alkaloids, polyketides, or other classes of bioactive molecules where a thiophene moiety is desired.

Derivatization for Specialized Materials and Agrochemicals

The unique properties of the thiophene ring extend beyond pharmaceuticals into the realms of materials science and agrochemicals. nbinno.com Thiophene-based polymers, in particular, are known for their conductive properties, leading to applications in organic electronics. nih.govchim.it

Chiral Polymers for Specialized Materials The introduction of chirality into conjugated polymers like polythiophene can induce the formation of helical supramolecular structures. nih.govrsc.org These chiral polymers exhibit unique chiroptical properties, such as circular dichroism (CD), and have potential applications as chiral sensors, enantioselective electrodes, or materials for spintronics.

A common strategy to create chiral polythiophenes is to attach a chiral side chain to the 3-position of the thiophene monomer before polymerization. nih.govresearchgate.net this compound is an ideal candidate for derivatization to create such a monomer. For example, it could be used to alkylate a 3-(2-hydroxyethyl)thiophene precursor via a Williamson ether synthesis. The resulting monomer, bearing the chiral 1-(thiophen-2-yl)ethoxy side chain, could then be polymerized to yield a regioregular, chiral polythiophene.

Table 3: Synthetic Pathway to a Chiral Thiophene Monomer

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | NaH | (R)-1-(thiophen-2-yl)ethoxide | Activate the alcohol |

| 2 | 2-(3-Thienyl)ethyl tosylate | (R)-1-(thiophen-2-yl)ethoxide | 3-[2-((R)-1-(thiophen-2-yl)ethoxy)ethyl]thiophene | Chiral Monomer Synthesis nih.gov |

This approach allows the chirality of the alcohol to be imprinted onto the polymer backbone's conformation, creating a functional material with specific optical and electronic properties.

Agrochemicals and Other Applications Thiophene derivatives are known to exhibit a range of biological activities relevant to the agrochemical industry, including fungicidal, herbicidal, and insecticidal properties. nbinno.com The stereochemistry of agrochemicals can significantly influence their efficacy and environmental impact. researchgate.net While specific examples are not prevalent, this compound serves as a chiral scaffold that could be elaborated into novel, enantiomerically pure agrochemical candidates.

Another potential application for derivatives of this compound is in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govresearchgate.net Many CSPs are based on chiral molecules covalently bonded to a silica (B1680970) support. The distinct three-dimensional structure of derivatives of this compound could enable effective enantioseparation of racemic mixtures.

Computational Chemistry and Molecular Modeling Studies of R 1 Thiophen 2 Yl Ethanol and Its Synthesis

Molecular Modeling of Catalyst-Substrate Interactions for Enantioselectivity Rationalization

Molecular modeling plays a crucial role in rationalizing the enantioselectivity observed in the synthesis of (R)-1-(thiophen-2-yl)ethanol. The origin of stereoselectivity lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. This energy difference is a direct consequence of the non-covalent interactions between the substrate, 2-acetylthiophene (B1664040), and the chiral catalyst.

In the context of ruthenium-catalyzed asymmetric hydrogenation, a widely employed method for this transformation, the catalyst typically consists of a ruthenium center, a chiral diphosphine ligand (such as BINAP), and a chiral diamine ligand. Molecular modeling studies on analogous systems, such as the hydrogenation of acetophenone, have revealed that the enantioselectivity is governed by a combination of steric and electronic interactions. nih.govnih.gov The chiral environment created by the ligands forces the approaching 2-acetylthiophene molecule to adopt a specific orientation.

A key interaction that is often identified in these systems is the CH/π interaction between a C-H bond of the substrate and an aromatic ring of the catalyst's ligand. illinois.edu For the synthesis of this compound, the catalyst-substrate complex leading to the (R)-product is stabilized to a greater extent than the complex leading to the (S)-product. This stabilization arises from a more favorable geometric fit and stronger non-covalent interactions, such as hydrogen bonding and van der Waals forces, in the transition state for the (R)-enantiomer. The thiophene (B33073) ring of the substrate also plays a significant role in these interactions, influencing the electronic properties and steric bulk of the molecule.

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the reaction pathway and elucidating the structures of transition states in the synthesis of this compound. These calculations provide detailed energetic and geometric information about the entire reaction coordinate.

For the asymmetric hydrogenation of 2-acetylthiophene, DFT calculations can map out the potential energy surface of the reaction. This allows for the identification of the lowest energy pathway from the reactants (2-acetylthiophene and a hydrogen source) to the product, this compound. The calculations can pinpoint the geometry of the transition states for both the formation of the (R) and (S) enantiomers. The hydrogen transfer step from the ruthenium hydride complex to the carbonyl carbon of 2-acetylthiophene is generally considered the chirality-determining step. nih.gov

By calculating the Gibbs free energy of activation (ΔG‡) for the two competing pathways, the enantiomeric excess (ee) of the reaction can be predicted. The enantiomeric excess is directly related to the difference in the activation energies (ΔΔG‡) between the transition state leading to the (R)-product and the transition state leading to the (S)-product. A larger ΔΔG‡ corresponds to a higher enantioselectivity. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism.

Below is an illustrative data table showcasing the type of results obtained from DFT calculations for the asymmetric hydrogenation of 2-acetylthiophene, leading to the rationalization of the observed enantioselectivity.

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | 0.0 | \multirow{2}{*}{>95 (R)} |

| TS-(S) | +2.1 | +2.5 |

Note: This is a representative table based on typical findings in computational studies of similar asymmetric hydrogenations. The values are illustrative and serve to demonstrate the methodology.

Predictive Modeling of Stereochemical Outcomes

Building upon the foundational understanding provided by molecular modeling and quantum chemical calculations, predictive modeling aims to forecast the stereochemical outcome of reactions with new substrates or catalysts. These models can significantly accelerate the discovery and optimization of asymmetric syntheses.

One approach to predictive modeling involves the development of quantitative structure-selectivity relationships (QSSR). These models correlate structural features of the catalyst and substrate with the observed enantioselectivity. For the synthesis of this compound, a QSSR model could be built by systematically varying the substituents on the chiral ligands of the catalyst or on the thiophene ring of the substrate and correlating these changes with the computationally derived energy barriers or experimentally determined enantiomeric excesses.

More recently, machine learning (ML) has emerged as a powerful tool for predicting enantioselectivity. nih.govillinois.edunih.govresearchgate.net An ML model can be trained on a dataset of reactions, where the inputs are descriptors of the catalyst and substrate, and the output is the enantiomeric excess. These descriptors can be derived from computational chemistry, such as calculated steric and electronic parameters of the transition states. Once trained, the model can predict the outcome of new, untested reactions, thereby guiding experimental efforts towards the most promising catalyst-substrate combinations for the high-yield, high-selectivity synthesis of this compound. For instance, a neural network could be trained on a dataset of asymmetric hydrogenations of various ketones to predict the enantioselectivity for 2-acetylthiophene with a high degree of accuracy. nih.gov

Future Directions and Research Challenges in the Field of Chiral Thiophenylethanols

Development of Novel and Highly Efficient Catalytic Systems for (R)-1-(thiophen-2-yl)ethanol Synthesis

The primary challenge in synthesizing this compound lies in achieving high enantioselectivity and yield in a cost-effective manner. Future research is focused on the design and discovery of new catalytic systems that can overcome the limitations of current methods.

Chemical Catalysis: The development of novel metal-based catalysts continues to be a major focus. While ruthenium and iridium complexes have shown promise in the asymmetric hydrogenation of various ketones, research is aimed at creating catalysts that are more active, require lower catalyst loadings, and operate under milder conditions. nih.gov A significant challenge is catalyst recovery and reuse, which has led to increased interest in heterogeneous catalysts. mdpi.com Supporting chiral catalysts on materials like polymers or ionic liquids allows for easier separation and recycling, enhancing the economic viability of the process. nih.govrsc.org

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly attractive for their exceptional selectivity and operation under environmentally benign conditions. nih.govrsc.org A key research direction is the discovery and engineering of novel ADHs with improved characteristics. nih.govresearchgate.net For instance, researchers are seeking enzymes with a high tolerance to organic co-solvents and by-products like acetone, which can inhibit the reaction. rsc.org The identification of robust (R)-specific ADHs, such as those found in Lactobacillus strains, is particularly important for producing the desired enantiomer of thiophenylethanol. nih.govresearchgate.net Chemoenzymatic systems that combine the strengths of both chemical and biological catalysts, such as using a metal catalyst for racemization coupled with an enzyme for kinetic resolution, represent a powerful and efficient approach. mdpi.comrsc.orgencyclopedia.pub

| Catalytic System | Key Advantages | Research Challenges | Representative Catalyst Examples |

|---|---|---|---|

| Homogeneous Metal Catalysis | High activity and selectivity. nih.gov | Difficult to recover and reuse; potential for metal contamination in the product. rsc.org | Ru- and Ir-based complexes with chiral ligands (e.g., TsDPEN, MsDPEN). nih.gov |

| Heterogeneous Metal Catalysis | Easy recovery and recyclability; suitable for continuous flow processes. nih.gov | Often lower activity compared to homogeneous counterparts; potential for leaching. | Catalysts immobilized on polymers, ionic liquids, or metal-organic frameworks (MOFs). nih.govwikipedia.org |

| Biocatalysis (Enzymes) | Exceptional enantioselectivity; mild reaction conditions (aqueous media, room temp.); environmentally friendly. nih.govnih.gov | Limited enzyme stability; substrate and product inhibition; cofactor regeneration required. rsc.orgmdpi.com | Alcohol Dehydrogenases (ADHs) from Lactobacillus or Rhodococcus species. nih.govnih.gov |

| Chemoenzymatic Systems | Combines high efficiency of metal catalysts with the high selectivity of enzymes; can achieve >99% yield and ee. mdpi.comrsc.org | Requires compatibility between the metal catalyst and the enzyme under the same reaction conditions. encyclopedia.pub | Ru-catalyst for racemization coupled with a Lipase (e.g., CAL-B) for resolution. encyclopedia.pubresearchgate.net |

Expansion of Substrate Scope and Reaction Diversity for Chiral Secondary Alcohols

While this compound is a key target, the broader goal is to develop versatile catalytic systems applicable to a wide range of substrates. This would allow for the synthesis of a diverse library of chiral secondary alcohols, which are valuable building blocks in organic synthesis. nih.govrsc.org

A significant challenge is that many catalysts are highly specific to a particular substrate. researchgate.net A catalyst optimized for the reduction of 2-acetylthiophene (B1664040) may show poor performance for substituted thiophene (B33073) ketones or ketones with different heterocyclic rings. Future research will involve modifying existing catalysts and developing new ones that are more tolerant of structural variations in the substrate. mdpi.comnih.gov

In biocatalysis, protein engineering and directed evolution are powerful tools to alter the substrate specificity of enzymes. researchgate.nettudelft.nl By modifying the amino acid sequence in the active site of an alcohol dehydrogenase, researchers can reshape the substrate-binding pocket to accommodate larger or electronically different ketones. acs.org This has the potential to create bespoke enzymes tailored for the synthesis of specific, high-value chiral alcohols.

Furthermore, research is expanding beyond simple ketone reductions to more complex transformations. Cascade reactions, where multiple synthetic steps are performed in a single pot, are being developed to increase efficiency and reduce waste. researchgate.netresearchgate.net These integrated approaches can rapidly build molecular complexity from simple starting materials, providing efficient routes to a wide array of chiral compounds.

| Substrate Class | Desired Chiral Product | Associated Challenges | Research Approach |

|---|---|---|---|

| Substituted Thiophene Ketones | Functionalized chiral thiophenylethanols | Steric or electronic effects from substituents can hinder catalyst activity and selectivity. | Development of more robust Ru/Ir catalysts; engineering enzyme active sites. nih.govresearchgate.net |

| Other Heterocyclic Ketones | Chiral furyl, pyridyl, etc., alcohols | The heteroatom can coordinate to and deactivate metal catalysts. | Designing catalysts with reduced sensitivity to heteroatoms; screening for broadly applicable enzymes. |

| Bulky Aliphatic/Aromatic Ketones | Sterically hindered chiral alcohols | Substrates may not fit into the catalyst's active site. nih.gov | Creating catalysts with larger binding pockets; using techniques like triple-code saturation mutagenesis in enzymes. acs.org |

| Prochiral Diketones | Chiral diols | Controlling both chemo- and stereoselectivity to reduce only one carbonyl group enantioselectively. | Screening for highly selective enzymes (ketoreductases); precise control of reaction conditions. |

Innovations in Sustainable Synthesis Technologies

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. chiralpedia.com This trend is a major driver of innovation in the synthesis of chiral alcohols like this compound. The focus is on reducing waste, minimizing energy consumption, and using renewable resources. frontiersin.orgresearchgate.net

Biocatalysis is at the forefront of this movement. tudelft.nltudelft.nl Using enzymes or whole-cell systems allows reactions to be performed in water under mild conditions, avoiding the need for toxic solvents and harsh reagents. nih.govnih.gov A significant area of research is the development of immobilized enzymes, which can be easily recovered and reused for multiple reaction cycles, greatly improving the cost-effectiveness and sustainability of the process. tudelft.nl

Another key innovation is the adoption of continuous flow chemistry. mdpi.com Instead of large-scale batch reactors, reactants are pumped through a tube containing an immobilized catalyst. This approach offers superior control over reaction parameters, improves safety, and can lead to higher yields and purity. Combining continuous flow with recyclable heterogeneous catalysts (both chemical and enzymatic) represents a highly efficient and sustainable manufacturing paradigm. rsc.org

The sourcing of starting materials is also being re-evaluated. There is growing interest in producing chemical feedstocks from renewable biomass instead of fossil fuels. Research into synthesizing thiophene derivatives from bio-based sources could eventually provide a completely green pathway to this compound.

| Sustainable Technology | Principle | Advantages | Current Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole cells as catalysts. researchgate.net | Mild conditions, aqueous solvent, high selectivity, reduced waste, biodegradable catalysts. tudelft.nltudelft.nl | Enzyme immobilization for reuse, cofactor regeneration systems, discovery of more robust enzymes. mdpi.com |

| Recyclable Catalysts | Immobilizing catalysts on a solid support. rsc.org | Easy separation from product, multiple reuse cycles, reduced catalyst cost and product contamination. nih.gov | Developing stable supports that do not leach the catalyst; application in flow chemistry. |

| Continuous Flow Synthesis | Reactants flow continuously through a reactor containing the catalyst. | Enhanced safety, better process control, higher efficiency, easy scale-up. mdpi.com | Designing efficient reactor systems; integrating flow with biocatalysis and photocatalysis. |

| Green Solvents | Replacing traditional volatile organic compounds (VOCs). | Reduced environmental impact and health hazards. | Use of water, supercritical CO₂, ionic liquids, or deep eutectic solvents. tudelft.nl |

Integration of Machine Learning and Artificial Intelligence for Catalyst Design and Optimization

The traditional process of discovering and optimizing catalysts is often slow and relies heavily on trial-and-error. nih.gov The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field by introducing a data-driven approach to catalyst design. chiralpedia.comchiralpedia.commdpi.com

By analyzing large datasets from past experiments, ML algorithms can identify complex relationships between a catalyst's structure and its performance (e.g., yield and enantioselectivity). nih.govchemrxiv.org These models can then predict the effectiveness of new, untested catalyst candidates, allowing researchers to focus their experimental efforts on the most promising options. riken.jpchemistryworld.com This significantly accelerates the discovery of novel and highly efficient catalysts for the synthesis of this compound. chiralpedia.com

AI is also being used to optimize reaction conditions. mdpi.comresearchgate.net Bayesian optimization and other algorithms can intelligently explore different parameters—such as temperature, pressure, solvent, and substrate concentration—to find the optimal conditions for a given reaction with far fewer experiments than traditional methods. mdpi.com

In the future, AI could be combined with automated robotic platforms to create self-driving laboratories. chiralpedia.com These systems would be able to design a hypothesis, plan and execute experiments, analyze the results, and then use that new data to inform the next round of experiments, creating a closed loop of accelerated scientific discovery.

| AI/ML Application | Description | Impact on Research | Example Tools/Methods |

|---|---|---|---|

| Predictive Modeling | Training algorithms on existing reaction data to predict the enantioselectivity or yield for new catalyst-substrate combinations. chiralpedia.comnih.gov | Reduces the need for extensive experimental screening; accelerates catalyst discovery. riken.jp | Support Vector Machines, Random Forest, Deep Neural Networks. nih.gov |

| Catalyst Generality Assessment | Using unsupervised machine learning to quantify how broadly applicable a catalyst is across different substrates. chemrxiv.org | Helps identify versatile catalysts, which are more valuable for broad synthetic applications. | Clustering algorithms and reaction network analysis. chemrxiv.org |

| Reaction Optimization | Employing algorithms to efficiently find the optimal reaction conditions (temperature, concentration, etc.) with a minimum number of experiments. mdpi.com | Saves time and resources; improves reaction yields and selectivity. | Bayesian Optimization. mdpi.com |

| Automated Synthesis Planning | AI tools that propose synthetic routes for target molecules, including chiral compounds. researchgate.net | Aids chemists in designing more efficient and novel synthetic pathways. | Retrosynthesis prediction algorithms. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1-(thiophen-2-yl)ethanol, and how are intermediates purified?

- Answer : A common method involves Claisen-Schmidt condensation. For example, 1-(4-hydroxy-3-nitrophenyl)ethan-1-one reacts with thiophene-2-carbaldehyde in ethanol with aqueous KOH at 80°C for 15 hours. The product is acidified with citric acid, extracted with ethyl acetate, and purified via recrystallization (yield: 78.9%, m.p. 145–147°C) . Solvent selection (e.g., ethanol or chloroform/ethanol mixtures) is critical for recrystallization efficiency .

Q. How is the enantiomeric purity of this compound validated in basic research?

- Answer : Chiral HPLC or polarimetry are standard. For example, lipase-catalyzed kinetic resolution (KR) using enzymes like Candida antarctica lipase B (CaL B) can achieve high enantioselectivity. Reaction conditions (e.g., solvent: isopropyl ether, acyl donor: vinyl acetate) and monitoring via chiral stationary phases ensure ≥99% enantiomeric excess (e.e.) .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer :

- NMR : Key signals include δ 7.60–7.63 ppm (thiophene protons) and δ 5.82–5.86 ppm (chiral -OH) .

- MS : ESI+ spectra show [M+H]+ peaks at m/z 302.2 for intermediates .

- IR : Stretching frequencies for -OH (~3200 cm⁻¹) and C-S (thiophene, ~700 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools like Mercury and SHELX enhance structural analysis of this compound derivatives?

- Answer :

- Mercury : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds between -OH and nitro groups). The "Materials Module" identifies packing motifs in databases .

- SHELX : Refines high-resolution crystallographic data. For example, SHELXL handles twinned crystals in thiophene derivatives, improving R-factor accuracy (<0.05) .

Q. What strategies resolve contradictions in reaction yields during multi-step syntheses?

- Answer : Case study: In a pyrazoline synthesis, sodium dithionite reduction of nitro intermediates (Step 5, ) yielded 67.4% vs. theoretical 83.1%. Troubleshooting steps:

Monitor reaction pH (neutralization with NaHCO₃ prevents byproduct formation).

Optimize solvent (isopropyl alcohol vs. ethanol) for recrystallization .

Use TLC to track intermediate stability .

Q. How are biological activities (e.g., antitubercular) of this compound derivatives evaluated?

- Answer :

- MIC Assays : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤6.25 µg/mL indicates potency) .

- Cytotoxicity : MTT assays on Vero cells (IC₅₀ >100 µg/mL confirms selectivity) .

- SAR Analysis : Modifying thiophene substituents (e.g., nitro to amino groups) enhances activity .

Q. What advanced methods enable enantioselective synthesis without chiral resolution?

- Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-Ru complexes) in hydrogenation of ketone precursors. Yields >90% e.e. are achievable, avoiding post-synthetic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |